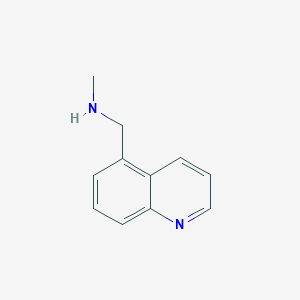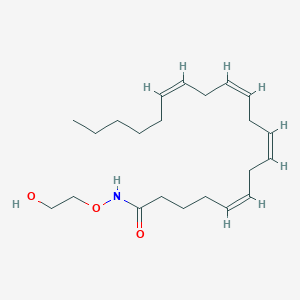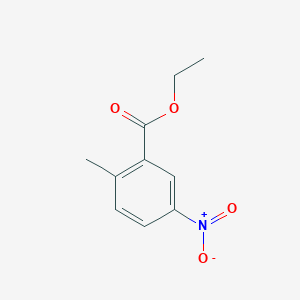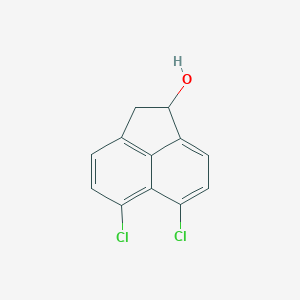![molecular formula C7H10N4O3 B049815 2-[(5-Amino-6-nitropyridin-2-YL)amino]ethanol CAS No. 122196-48-9](/img/structure/B49815.png)
2-[(5-Amino-6-nitropyridin-2-YL)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol is a chemical compound with the molecular formula C7H10N4O3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol typically involves the nitration of 2-aminopyridine followed by a reduction process. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The resulting 5-nitro-2-aminopyridine is then subjected to reduction using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst to yield 5-amino-2-nitropyridine. This intermediate is then reacted with ethanolamine under controlled conditions to produce the final compound .
Industrial Production Methods
Industrial production of 2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to 2-((5-Amino-6-aminopyridin-2-yl)amino)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((5-Nitropyridin-2-yl)amino)ethanol
- 2-((3-Amino-5-bromopyridin-2-yl)amino)ethanol
Uniqueness
2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol is unique due to the presence of both amino and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
122196-48-9 |
|---|---|
Formule moléculaire |
C7H10N4O3 |
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
2-[(5-amino-6-nitropyridin-2-yl)amino]ethanol |
InChI |
InChI=1S/C7H10N4O3/c8-5-1-2-6(9-3-4-12)10-7(5)11(13)14/h1-2,12H,3-4,8H2,(H,9,10) |
Clé InChI |
BDKWMTJJSUIVNE-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1N)[N+](=O)[O-])NCCO |
SMILES canonique |
C1=CC(=NC(=C1N)[N+](=O)[O-])NCCO |
Synonymes |
Ethanol, 2-[(5-amino-6-nitro-2-pyridinyl)amino]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


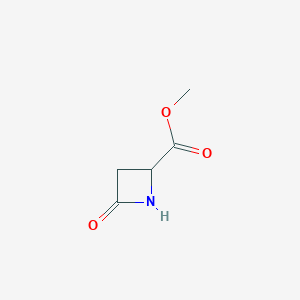
![6-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B49734.png)
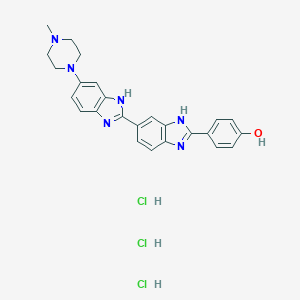
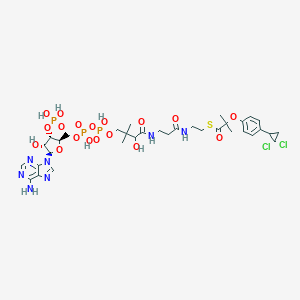
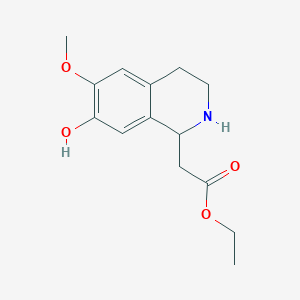
![(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[7-methyl-4-oxo-5-[[(E)-3-phenylprop-2-enoyl]amino]octanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B49746.png)

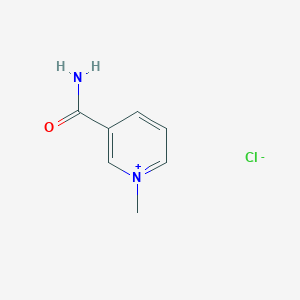
![(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B49758.png)
